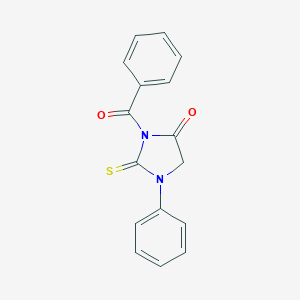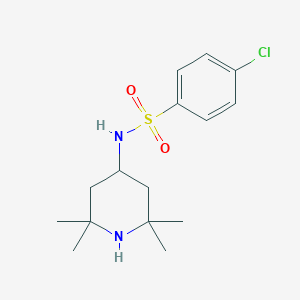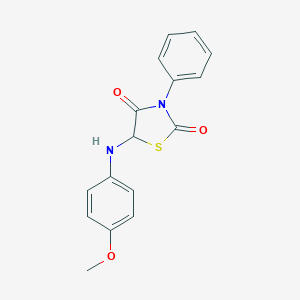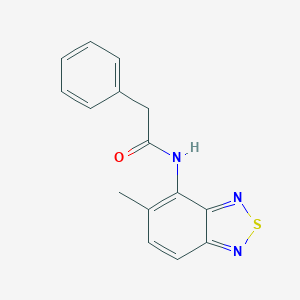![molecular formula C14H21NO4S B246235 1-[(2,5-Dimethoxyphenyl)sulfonyl]azepane](/img/structure/B246235.png)
1-[(2,5-Dimethoxyphenyl)sulfonyl]azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,5-Dimethoxyphenyl)sulfonyl]azepane, also known as Dasatinib, is a small molecule drug that was first approved by the FDA in 2006 for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). It is a tyrosine kinase inhibitor that targets the BCR-ABL fusion protein, which is responsible for the abnormal proliferation of leukemia cells.
Mécanisme D'action
1-[(2,5-Dimethoxyphenyl)sulfonyl]azepane works by inhibiting the activity of the BCR-ABL fusion protein, which is responsible for the abnormal proliferation of leukemia cells. It also inhibits the activity of other tyrosine kinases, such as SRC, which are involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
1-[(2,5-Dimethoxyphenyl)sulfonyl]azepane has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and suppress angiogenesis (the formation of new blood vessels that supply nutrients to tumors). It has also been shown to modulate the immune system by inhibiting the activity of T cells and dendritic cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[(2,5-Dimethoxyphenyl)sulfonyl]azepane in lab experiments is its specificity for tyrosine kinases, which allows for targeted inhibition of specific signaling pathways involved in cancer progression. However, 1-[(2,5-Dimethoxyphenyl)sulfonyl]azepane has also been shown to have off-target effects on other proteins, which can complicate data interpretation. Additionally, 1-[(2,5-Dimethoxyphenyl)sulfonyl]azepane has poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
1. Combination therapy: 1-[(2,5-Dimethoxyphenyl)sulfonyl]azepane has shown promising results in combination with other drugs, such as chemotherapy agents and immunotherapies. Further studies are needed to optimize combination therapy regimens.
2. Biomarker identification: Identifying biomarkers that predict response to 1-[(2,5-Dimethoxyphenyl)sulfonyl]azepane treatment can help personalize therapy and improve patient outcomes.
3. Drug delivery: Developing new drug delivery methods, such as nanoparticles or liposomes, can improve the solubility and bioavailability of 1-[(2,5-Dimethoxyphenyl)sulfonyl]azepane.
4. Mechanism of resistance: Understanding the mechanisms of resistance to 1-[(2,5-Dimethoxyphenyl)sulfonyl]azepane can help identify new targets for therapy and improve treatment outcomes.
5. New indications: Investigating the potential use of 1-[(2,5-Dimethoxyphenyl)sulfonyl]azepane in the treatment of other diseases, such as autoimmune diseases and neurological disorders, can expand its clinical applications.
Méthodes De Synthèse
The synthesis of 1-[(2,5-Dimethoxyphenyl)sulfonyl]azepane involves a multi-step process that includes the reaction of 2,5-dimethoxybenzene with chlorosulfonic acid to form 2,5-dimethoxybenzenesulfonyl chloride. This intermediate is then reacted with 2-aminocapronitrile to form 1-[(2,5-dimethoxyphenyl)sulfonyl]azepane. The final product is obtained through a series of purification steps, including crystallization and column chromatography.
Applications De Recherche Scientifique
1-[(2,5-Dimethoxyphenyl)sulfonyl]azepane has been extensively studied for its anti-cancer properties and has shown promising results in the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer. It has also been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
Propriétés
Formule moléculaire |
C14H21NO4S |
|---|---|
Poids moléculaire |
299.39 g/mol |
Nom IUPAC |
1-(2,5-dimethoxyphenyl)sulfonylazepane |
InChI |
InChI=1S/C14H21NO4S/c1-18-12-7-8-13(19-2)14(11-12)20(16,17)15-9-5-3-4-6-10-15/h7-8,11H,3-6,9-10H2,1-2H3 |
Clé InChI |
HSAJGADWBPFQPE-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCCCC2 |
SMILES canonique |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[4-(4-ethylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B246161.png)
![N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-naphthalen-1-yloxyacetohydrazide](/img/structure/B246162.png)
![2-[(4-tert-butylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246163.png)





![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B246172.png)
![N-[2-(4-Methoxy-phenyl)-6-methyl-2H-benzotriazol-5-yl]-nicotinamide](/img/structure/B246174.png)
